N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a piperidine ring, a furan ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Introduction of the Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound to attach the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperidine ring may interact with receptors or enzymes, while the furan and benzenesulfonamide groups can modulate the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(furan-2-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide
- N-((1-(thiophene-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide
- N-((1-(pyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide
Uniqueness
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. The combination of the piperidine, furan, and benzenesulfonamide groups provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-17(15-8-11-23-13-15)19-9-6-14(7-10-19)12-18-24(21,22)16-4-2-1-3-5-16/h1-5,8,11,13-14,18H,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHYFWOHUXDFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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